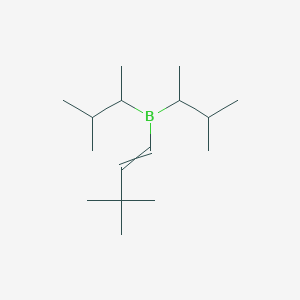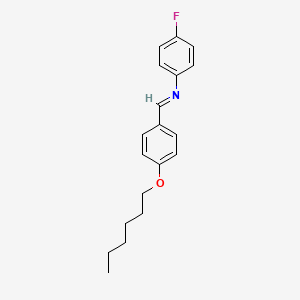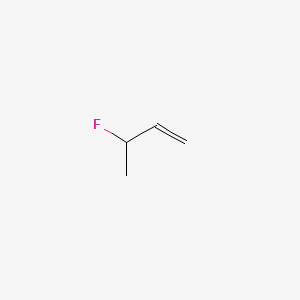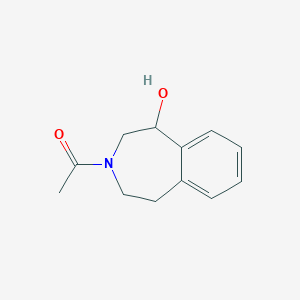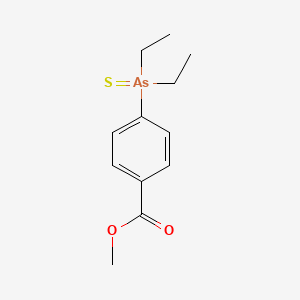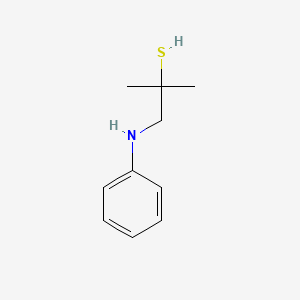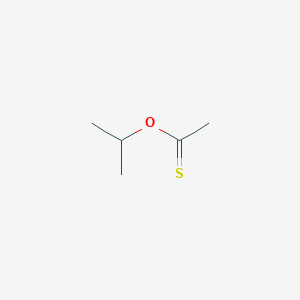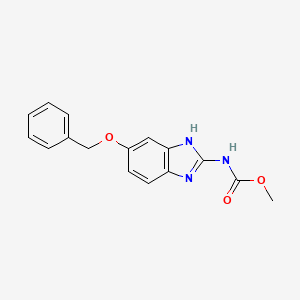
Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound with a unique structure that includes a benzimidazole ring substituted with a phenylmethoxy group and a carbamic acid methyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of 5-(phenylmethoxy)-1H-benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The phenylmethoxy group can be oxidized to a phenylmethanol or reduced to a phenylmethyl group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: The major product is the corresponding carbamic acid.
Substitution: Depending on the substituent introduced, various substituted benzimidazole derivatives can be formed.
Oxidation and Reduction: The products include phenylmethanol or phenylmethyl derivatives.
Applications De Recherche Scientifique
Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenylmethoxy group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar reactivity.
Methyl phenylcarbamate: Another ester with a phenyl group, but lacking the benzimidazole ring.
Methyl benzimidazolecarbamate: A related compound with a benzimidazole ring but different substituents.
Uniqueness
Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester is unique due to the presence of both a benzimidazole ring and a phenylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
54029-21-9 |
|---|---|
Formule moléculaire |
C16H15N3O3 |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
methyl N-(6-phenylmethoxy-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C16H15N3O3/c1-21-16(20)19-15-17-13-8-7-12(9-14(13)18-15)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,17,18,19,20) |
Clé InChI |
XVPRZCQQEOPOEX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


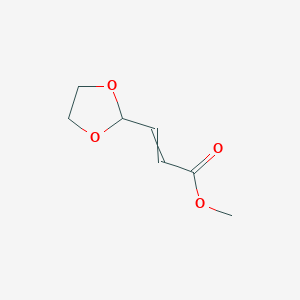
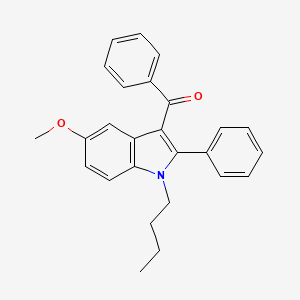

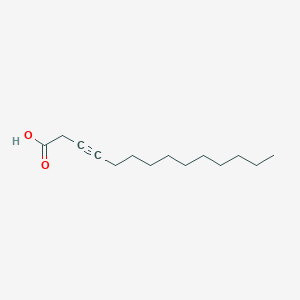
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)


